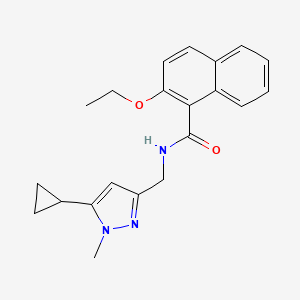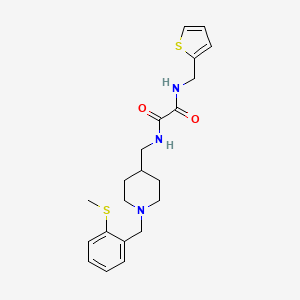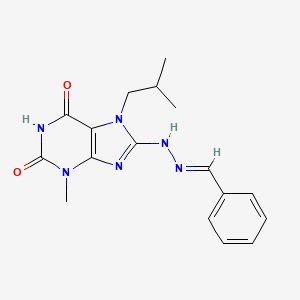![molecular formula C11H19NO2 B2419386 Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2287312-44-9](/img/structure/B2419386.png)
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate, also known as TBAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBAC is a bicyclic compound that contains a tertiary amine and an ester functional group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, neuropharmacology, and drug discovery. Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has been shown to have a high affinity for the nicotinic acetylcholine receptor (nAChR), which is a target for many drugs used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has also been studied for its potential use as a radioligand for imaging nAChRs in vivo.
Wirkmechanismus
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate acts as a positive allosteric modulator of nAChRs, which are ligand-gated ion channels that are involved in synaptic transmission in the nervous system. Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate enhances the binding of acetylcholine to nAChRs, leading to an increase in the activity of these receptors. This mechanism of action is similar to other drugs that target nAChRs, such as galantamine and donepezil.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate are primarily related to its action on nAChRs. Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has been shown to enhance the activity of these receptors in a dose-dependent manner. This effect is most pronounced in the brain, where nAChRs are highly expressed. Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has also been shown to have some anti-inflammatory effects, although the mechanism of action for this effect is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has several advantages for use in lab experiments. It is a highly specific modulator of nAChRs, which makes it a useful tool for studying the function of these receptors. Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate in lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate. One area of interest is the development of new derivatives of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate that have improved pharmacological properties. Another area of interest is the use of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate as a radioligand for imaging nAChRs in vivo. Additionally, Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate may have potential applications in the treatment of neurological disorders, although more research is needed to fully understand its therapeutic potential.
Conclusion:
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate is a promising compound that has been extensively studied for its potential applications in scientific research. Its high affinity for nAChRs makes it a useful tool for studying the function of these receptors, and its ease of synthesis and long shelf life make it a practical choice for lab experiments. While there are some limitations to the use of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate, its potential applications in drug discovery and imaging make it an exciting area of research for the future.
Synthesemethoden
The synthesis of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate involves the reaction of tert-butylamine with cyclopentanone in the presence of a Lewis acid catalyst. The resulting product is then treated with ethyl chloroformate to form the tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate. This method has been optimized to provide high yields of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate and is well-established in the literature.
Eigenschaften
IUPAC Name |
tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-4-7-5-12-6-9(7)8/h7-9,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMLKUWTBRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)


![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)


![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)